![molecular formula C12H14BrNO2 B1389856 2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide CAS No. 1138442-37-1](/img/structure/B1389856.png)
2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide
Overview
Description
“2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide” is a chemical compound with the molecular formula C12H14BrNO2 . It has a predicted boiling point of 395.5±27.0 °C and a predicted density of 1.392±0.06 g/cm3 .
Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” has a predicted boiling point of 395.5±27.0 °C and a predicted density of 1.392±0.06 g/cm3 . More detailed physical and chemical properties would require experimental determination.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various nucleosides .
Mode of Action
It’s worth noting that related compounds have been observed to cause massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 395.5±27.0 °C and a density of 1.392±0.06 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Related compounds have been observed to induce significant changes in nucleosides .
properties
IUPAC Name |
2-bromo-N-[2-(2-methylprop-2-enoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(2)8-16-11-6-4-3-5-10(11)14-12(15)7-13/h3-6H,1,7-8H2,2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCBTUIOENMYKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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